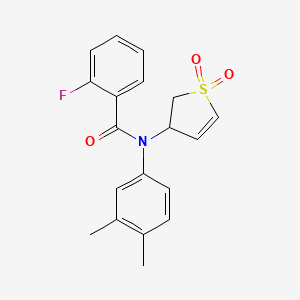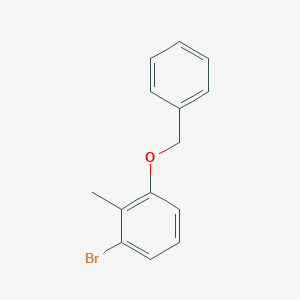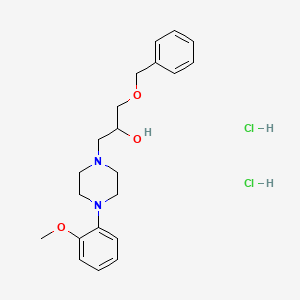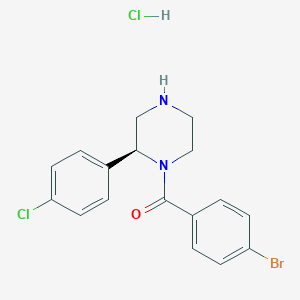
(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydroxide (NaOH) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can modulate various physiological processes, including allergic responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: A widely used antihistamine that shares a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with enhanced potency and fewer side effects.
Hydroxyzine: Another antihistamine with a piperazine core structure.
Uniqueness
(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives .
Propriétés
IUPAC Name |
(4-bromophenyl)-[(2S)-2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O.ClH/c18-14-5-1-13(2-6-14)17(22)21-10-9-20-11-16(21)12-3-7-15(19)8-4-12;/h1-8,16,20H,9-11H2;1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWJATDKHUNWHH-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)
![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)


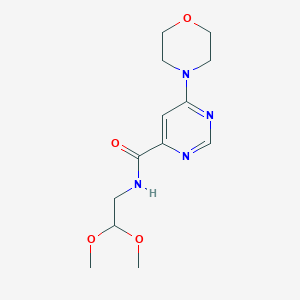
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)
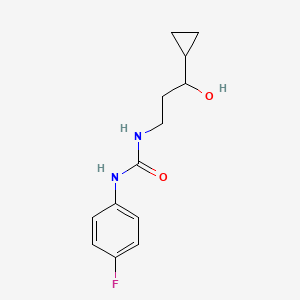
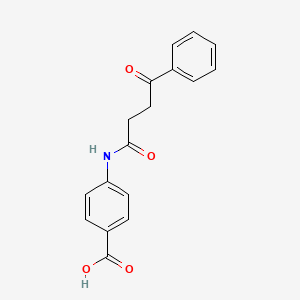
![1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2397676.png)
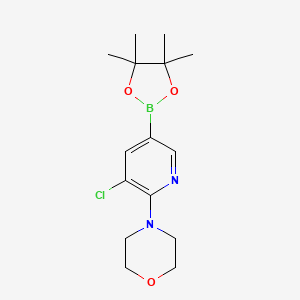
![N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B2397678.png)
